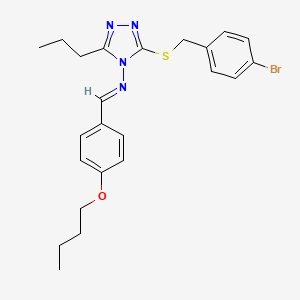
(2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanamine is a chemical compound characterized by the presence of a cyclopropyl ring substituted with difluoromethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a difluoromethylated precursor with a phenyl-substituted cyclopropane under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated cyclopropyl ketones, while reduction could produce cyclopropylamines with modified substituents.
Scientific Research Applications
(2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl and phenyl groups may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated cyclopropylamines and phenyl-substituted cyclopropanes. Examples include:
- (2,2-Difluoro-1-phenylcyclopropyl)methanamine
- (2,2-Difluoro-1-methylcyclopropyl)methanamine
Uniqueness
The uniqueness of (2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanamine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure can lead to different reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
(2,2-difluoro-1-methyl-3-phenylcyclopropyl)methanamine |
InChI |
InChI=1S/C11H13F2N/c1-10(7-14)9(11(10,12)13)8-5-3-2-4-6-8/h2-6,9H,7,14H2,1H3 |
InChI Key |
VWCLAAXUQHCSES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(F)F)C2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)

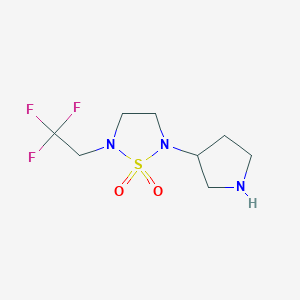
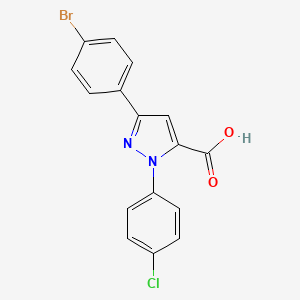
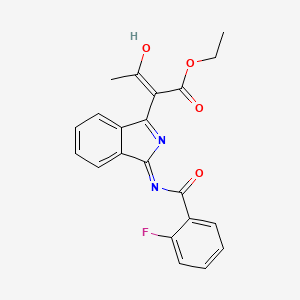
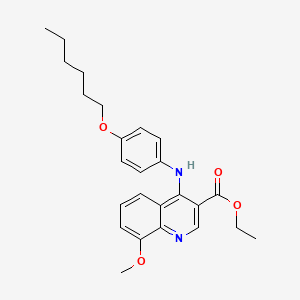

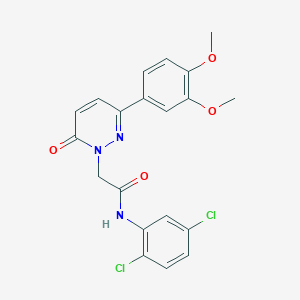

![[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870549.png)
![[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870556.png)
